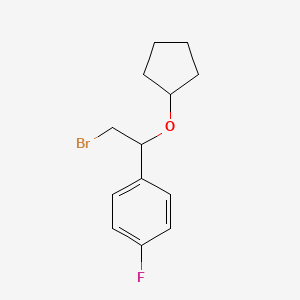
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclopentyloxyethyl group
Preparation Methods
The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and cyclopentanol.
Bromination: The first step involves the bromination of 4-fluorobenzene to introduce the bromine atom at the desired position.
Ether Formation: The next step involves the formation of the cyclopentyloxy group through an etherification reaction with cyclopentanol.
Final Coupling: The final step involves coupling the brominated intermediate with the cyclopentyloxy group to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the cyclopentyloxy group, contribute to its reactivity and binding properties. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-fluorobenzene can be compared with similar compounds such as:
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H16BrFO |
|---|---|
Molecular Weight |
287.17 g/mol |
IUPAC Name |
1-(2-bromo-1-cyclopentyloxyethyl)-4-fluorobenzene |
InChI |
InChI=1S/C13H16BrFO/c14-9-13(16-12-3-1-2-4-12)10-5-7-11(15)8-6-10/h5-8,12-13H,1-4,9H2 |
InChI Key |
KBIBFIFJMYZKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(CBr)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)
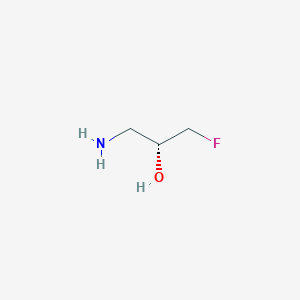
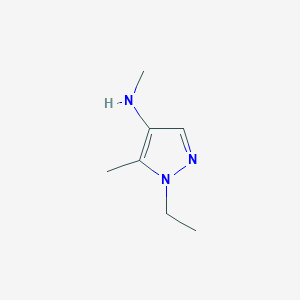
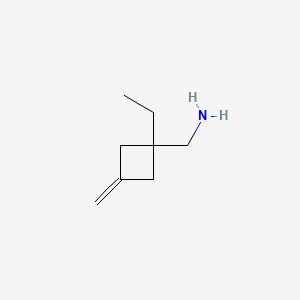
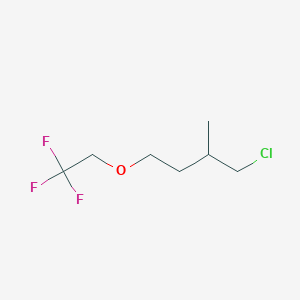
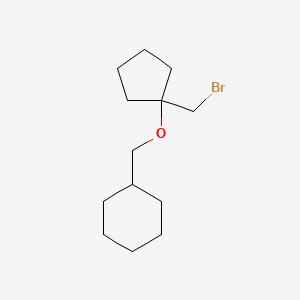
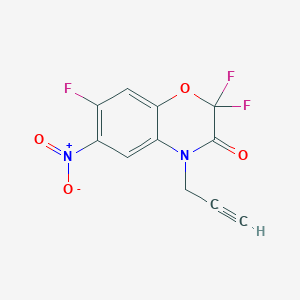
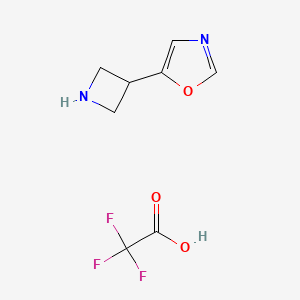
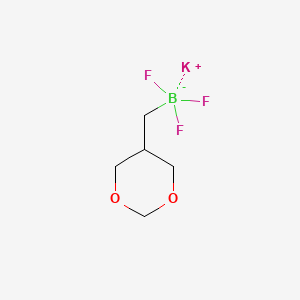
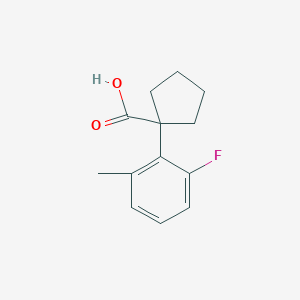
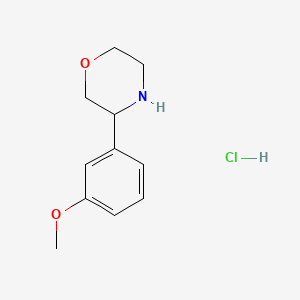
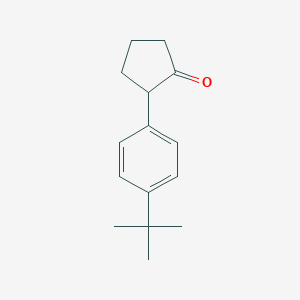
![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B13477791.png)
![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)
